3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBUJQIFDRLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-41-5 | |
| Record name | Piperidine, 3-[2-(4-iodophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Iodophenoxy Intermediate
The initial step involves synthesizing the 4-iodophenoxy fragment, which is crucial for subsequent coupling reactions. This is achieved through nucleophilic aromatic substitution or Ullmann coupling reactions:
- Method : Reacting 4-iodophenol with ethylene oxide derivatives or phenoxy precursors under controlled conditions.
- Reaction Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with catalysts like copper or palladium for coupling.
- Yield & Purity : Yields range from 70-85%, with purification via recrystallization or chromatography.
Preparation of 2-(4-Iodophenoxy)ethylamine
The phenoxy intermediate is converted into the corresponding amine:
- Method : Nucleophilic substitution of the phenoxy group with ethylene diamine derivatives.
- Reaction Conditions : Carried out in solvents like ethanol or acetonitrile, with temperature control around 80-120°C.
- Notes : Excess ethylene diamine is often used to drive the reaction to completion.
- Purification : Acidic work-up followed by extraction and purification via chromatography.
Cyclization to Form Piperidine Ring
The key step involves cyclizing the amino-ethyl chain to form the piperidine ring:
- Method : Intramolecular cyclization facilitated by heating or using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Reaction Conditions : Reflux conditions, typically at 150-180°C, under inert atmosphere.
- Outcome : Formation of the piperidine core with retention of the iodine substituent on the phenyl ring.
Formation of the Hydrochloride Salt
The final step involves converting the free base into the hydrochloride salt:
- Method : Treating the piperidine derivative with gaseous hydrogen chloride (HCl) or HCl in an organic solvent like ether or ethanol.
- Reaction Conditions : Conducted at low temperature (0-5°C) to control exothermicity.
- Purification : Crystallization from suitable solvents, typically ethanol or isopropanol, to obtain pure hydrochloride salt.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Key Features | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 4-Iodophenol | Copper catalyst, acetonitrile, reflux | Phenoxy coupling | 75-85 | 98%+ |
| 2 | Phenoxy intermediate | Ethylene diamine | Nucleophilic substitution | 70-80 | 97%+ |
| 3 | Amino-ethyl phenyl | POCl₃ or PPA, reflux | Ring cyclization | 65-75 | 95%+ |
| 4 | Piperidine base | HCl gas | Salt formation | 90-95 | 99%+ |
Research Findings & Optimization Insights
- Reaction solvents such as acetonitrile and ethanol are preferred for their polarity and ease of removal.
- Catalysts like copper or palladium significantly influence coupling efficiency.
- Temperature control during cyclization is critical to prevent side reactions and maximize yield.
- Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity intermediates and final compounds.
- Impurities such as mono- and di-chlorinated by-products can form during chlorination steps, necessitating careful control of reaction conditions and purification.
Chemical Reactions Analysis
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
Pharmacological Properties
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride belongs to a class of compounds known for their ability to interact with neurotransmitter systems. Notably, it exhibits significant activity as a serotonin and noradrenaline reuptake inhibitor, which makes it a candidate for treating various psychiatric disorders.
- Serotonin and Noradrenaline Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and noradrenaline effectively. This mechanism is crucial for the treatment of conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
- Potential Antidepressant Activity : Similar compounds have been linked to antidepressant effects due to their ability to increase the availability of neurotransmitters in the synaptic cleft .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several areas:
- Mental Health Disorders : The compound's reuptake inhibition properties suggest its potential use in treating depression, anxiety disorders, and obsessive-compulsive disorder (OCD). Clinical studies have indicated that compounds with similar structures can alleviate symptoms associated with these conditions .
- Cognitive Function Enhancement : Research indicates that enhancing serotonergic and noradrenergic transmission may improve cognitive functions. This suggests possible applications in conditions like ADHD and cognitive decline .
- Pain Management : There is emerging evidence that serotonin and noradrenaline play roles in pain modulation. Thus, this compound could potentially be explored for its analgesic properties .
Case Study 1: Antidepressant Efficacy
In a study examining the efficacy of various piperidine derivatives, this compound demonstrated significant antidepressant-like effects in animal models. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood .
Case Study 2: Neurotransmitter Interaction
Another study focused on the binding affinities of piperidine derivatives at serotonin transporters revealed that this compound exhibited a high affinity for both serotonin and noradrenaline transporters. This dual action is critical for developing treatments targeting mood disorders .
Summary of Research Findings
| Application Area | Findings/Notes |
|---|---|
| Mental Health Disorders | Effective as a serotonin/noradrenaline reuptake inhibitor; potential antidepressant properties noted. |
| Cognitive Function Enhancement | Possible improvement in cognitive functions related to ADHD and cognitive decline. |
| Pain Management | Potential analgesic effects due to modulation of pain pathways through serotonergic mechanisms. |
Mechanism of Action
The mechanism of action of 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In pharmaceutical research, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various molecular targets, influencing biological pathways and processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride with structurally related piperidine/pyrrolidine hydrochloride derivatives:
Key Observations :
- Linker Length : Ethyl linkers (e.g., ) may enhance steric bulk compared to methyl linkers (e.g., ).
- Substituent Effects : Halogens (I, Br, Cl) and alkyl groups (isopropyl, ethyl) modulate lipophilicity and electronic properties, impacting bioavailability and target interactions.
Pharmacological and Toxicological Profiles
- Antimicrobial Activity: Piperidine derivatives with chloro and alkyl substituents (e.g., ) show moderate antibacterial and antifungal activity in vitro. For example, 3-(4-chloro-2-isopropylphenoxy)piperidine HCl inhibited Staphylococcus aureus (MIC = 8 µg/mL) .
- Toxicity: Limited data exist for iodine-containing analogs, but chloro-substituted derivatives (e.g., ) exhibit acute toxicity (LD₅₀ > 200 mg/kg in rodents) .
Regulatory and Environmental Considerations
- Environmental Impact : Brominated analogs (e.g., ) may persist in aquatic systems, whereas iodinated compounds (e.g., hypothetical target) lack sufficient ecotoxicological data .
Biological Activity
3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential therapeutic applications. It features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes:
- Piperidine moiety : A six-membered ring containing nitrogen.
- Iodophenoxy group : A phenolic structure substituted with iodine, enhancing lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various receptors in the central nervous system (CNS) and exhibit anti-cancer properties. The biological activity of this compound may involve:
- Sigma Receptor Binding : Compounds containing iodophenyl groups have shown increased affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
- Antiproliferative Effects : Similar piperidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .
In Vitro Studies
In vitro studies have revealed that this compound may exhibit:
- IC50 Values : The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For related compounds, IC50 values range from low nanomolar to micromolar concentrations against specific targets such as purine nucleoside phosphorylase (PNP) and various cancer cell lines .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3-[2-(4-Iodophenoxy)ethyl]piperidine | Cancer Cell Lines | TBD |
| Benzoylpiperidine Derivative | MAGL | 0.32 - 12 |
| Sigma Receptor Ligand | Sigma-1 Receptor | TBD |
Case Studies
- Neuropharmacological Studies : A study demonstrated that derivatives similar to this compound showed significant binding to serotonin and dopamine receptors, indicating potential applications in treating neuropsychiatric disorders .
- Anticancer Activity : Research on piperidine derivatives has shown promising results in inhibiting cell growth in breast and ovarian cancer models, with some compounds achieving IC50 values as low as 9.28 µM .
Q & A
Q. What are the recommended synthetic routes and experimental conditions for preparing 3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride?
Methodological Answer:
- Hydrolysis-Based Synthesis : Adapt methods from structurally similar piperidine derivatives. For example, hydrolyze intermediates with a base (e.g., NaOH or KOH) in solvent systems like amides (e.g., DMF), sulfoxides (e.g., DMSO), or cyclic ethers (e.g., THF) .
- Building Block Approach : Use 4-iodophenoxyethyl precursors coupled to piperidine backbones via nucleophilic substitution. Optimize reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) to minimize side reactions .
- Validation : Confirm reaction completion via TLC or HPLC. Purify via recrystallization or column chromatography using polar/non-polar solvent gradients.
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent decomposition .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation; use wet methods for transfer .
- Stability Testing : Monitor degradation via periodic HPLC analysis under varying conditions (e.g., 25°C vs. 4°C) to establish shelf-life .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
Methodological Answer:
- Purity : HPLC with UV detection (e.g., 206–254 nm), ensuring ≥98% purity. Use reverse-phase C18 columns and acetonitrile/water gradients .
- Structural Confirmation :
- NMR : 1H/13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and piperidine backbone (δ 1.5–3.5 ppm) .
- LC/MS : Confirm molecular ion ([M+H]+) matching theoretical mass (e.g., calculated for C13H17INClO: 405.2 g/mol).
- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, identifying energy barriers for hydrolysis or coupling steps .
- Machine Learning : Train models on existing piperidine synthesis data to predict optimal solvents, catalysts, or temperatures.
- Feedback Loop : Integrate experimental results (e.g., yield data) with computational models to refine predictions iteratively .
Q. How can researchers resolve discrepancies in stability data under varying storage conditions?
Methodological Answer:
- Controlled Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 3 months) and compare with long-term storage data. Use HPLC to quantify degradation products .
- Cross-Referencing : Compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), noting trends in halogen vs. methoxy group stability .
- Mechanistic Analysis : Identify decomposition pathways (e.g., hydrolysis of the phenoxy group) via LC/MS or NMR to justify storage recommendations.
Q. What strategies are effective for studying biological activity given limited toxicity data?
Methodological Answer:
- In Vitro Screening : Prioritize assays targeting receptors/enzymes common to piperidine derivatives (e.g., opioid or serotonin receptors). Use cell viability assays (MTT) to assess cytotoxicity .
- Comparative Analysis : Compare activity profiles with analogs like meperidine hydrochloride, leveraging known SAR (structure-activity relationship) data .
- Toxicology Predictions : Use in silico tools (e.g., ProTox-II) to predict acute toxicity and prioritize experimental validation .
Q. Key Considerations for Researchers
- Safety : Adhere to SDS guidelines (e.g., PPE, ventilation) despite incomplete toxicity data .
- Data Validation : Cross-reference synthesis and stability data across multiple sources to address contradictions .
- Innovation : Integrate computational and experimental workflows for efficient reaction design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
